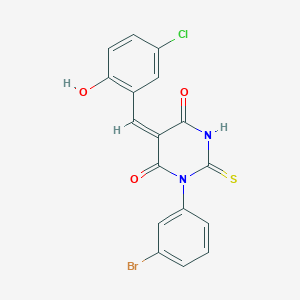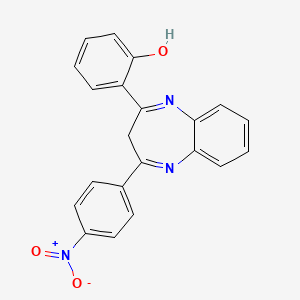
o-(4-(p-Nitrophenyl)-3H-1,5-benzodiazepin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. The unique structure of 2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol, which includes a nitrophenyl group and a phenol group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting with the preparation of the benzodiazepine core. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzodiazepine ring. The nitrophenyl group is then introduced through a nitration reaction, where the benzodiazepine is treated with nitric acid under controlled conditions. Finally, the phenol group is added through a hydroxylation reaction, often using a strong base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol would likely involve large-scale batch or continuous flow processes. These methods would utilize automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The benzodiazepine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinones derived from the phenol group.
Reduction: Aminophenyl derivatives from the nitrophenyl group.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of benzodiazepines and their derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitrophenyl group may also contribute to the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Contains a nitrophenyl group and is used as a hypnotic agent.
Phenol Derivatives: Compounds like 4-nitrophenol and 2-aminophenol share structural similarities.
Uniqueness
2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its combination of a benzodiazepine core with both a nitrophenyl and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H15N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C21H15N3O3/c25-21-8-4-1-5-16(21)20-13-19(14-9-11-15(12-10-14)24(26)27)22-17-6-2-3-7-18(17)23-20/h1-12,25H,13H2 |
InChI Key |
YYHIKWOVEHBVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


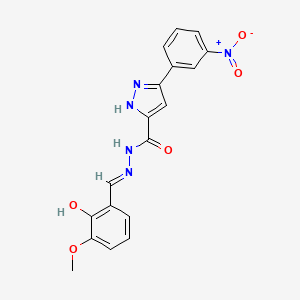
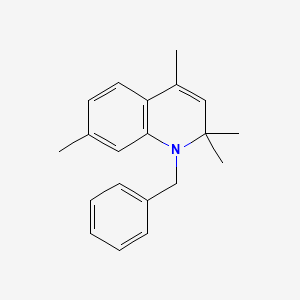
![4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646402.png)
![(6Z)-2-cyclohexyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646406.png)

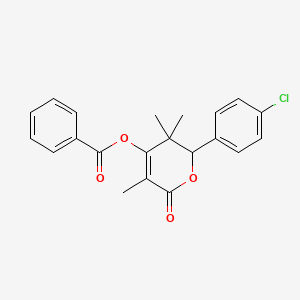
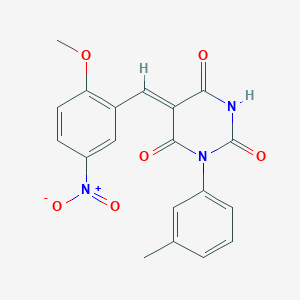
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11646439.png)
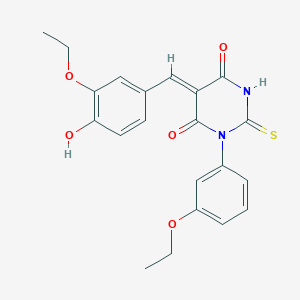
![dimethyl 2-{2,2-dimethyl-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646445.png)
![Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646447.png)
![Propan-2-yl 2-{[(4-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646450.png)
![N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11646453.png)
